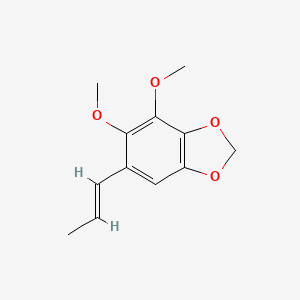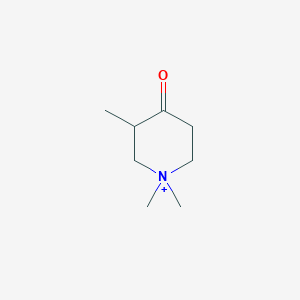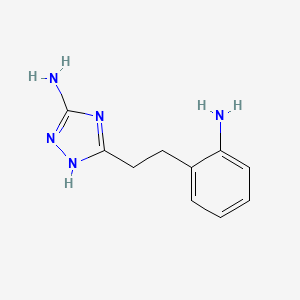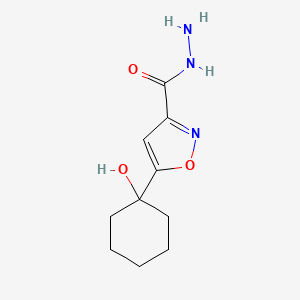
Isodillapiole
説明
Isodillapiole belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . It is a semi-synthetic substance obtained by the isomerization of dillapiole .
Synthesis Analysis
Isodillapiole is a semi-synthetic substance obtained by the isomerization of dillapiole . In a study, isodillapiole was evaluated for its potential to induce differential expression of insecticide resistance genes (GSTE7 and CYP6N12) in 3rd instar larvae of A. aegypti .
Molecular Structure Analysis
The molecular structure of a compound like Isodillapiole can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .
Chemical Reactions Analysis
The chemical reactions of Isodillapiole can be studied using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Isodillapiole can be influenced by many factors such as abiotic and biotic factors, postharvest treatment, extraction methods, and conservation conditions . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
科学的研究の応用
Insecticidal Properties
Isodillapiole, a semi-synthetic compound derived from dillapiole found in Piper aduncum essential oil, has been studied for its insecticidal properties. Research demonstrates its effectiveness against Aedes aegypti, a major vector for dengue and yellow fever. Specifically, isodillapiole exhibited genotoxic effects on the nuclei of neuroblasts and oocytes in Ae. aegypti, significantly reducing oviposition rates over multiple generations (Santos et al., 2020). Additionally, it induced differential expression of insecticide resistance genes in Aedes aegypti larvae, suggesting its potential as an alternative product for mosquito control (Lima et al., 2015).
Antileishmanial Activity
Isodillapiole has been evaluated for its potential in treating Leishmaniasis, a disease caused by the parasitic Leishmania. Studies reveal that while isodillapiole and its analogues showed some inhibitory activity against Leishmania species, they were less active compared to dillapiole. This research contributes to the understanding of the structure-activity relationship in developing new antileishmanial compounds (Parise-Filho et al., 2012).
Anti-Inflammatory Activity
Research on Piper aduncum, the source of dillapiole, and its semi-synthetic derivatives including isodillapiole, has shown moderate anti-inflammatory properties. This indicates the potential of these compounds, including isodillapiole, as prototypes for new anti-inflammatory drugs. The study highlights the importance of the benzodioxole ring and other molecular features in their biological activity (Parise-Filho et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZKYGAFWDLGE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isodillapiole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isodillapiole | |
CAS RN |
17672-89-8, 23731-63-7 | |
| Record name | Isodillapiole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodillapiole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 56 °C | |
| Record name | Isodillapiole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B7816415.png)
![N-[(4Z)-4-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}tetrahydrothiophen-3-yl]benzamide](/img/structure/B7816427.png)

![N-[acetamido-(3,4-diethoxyphenyl)methyl]acetamide](/img/structure/B7816429.png)
![N,N'-[(6-Fluoro-4-oxo-4H-1-benzopyran-3-yl)methylene]bis[acetamide]](/img/structure/B7816435.png)




![4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid](/img/structure/B7816477.png)


![[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate](/img/structure/B7816515.png)
